molecular formula C20H25N3O2 B7175154 N-[(1-benzylpiperidin-4-yl)methyl]-2-hydroxy-2-pyridin-3-ylacetamide

N-[(1-benzylpiperidin-4-yl)methyl]-2-hydroxy-2-pyridin-3-ylacetamide

Cat. No.: B7175154
M. Wt: 339.4 g/mol
InChI Key: QAKNDQPMSZCHBI-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-2-hydroxy-2-pyridin-3-ylacetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group and a pyridine ring, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-hydroxy-2-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common synthetic route includes the reaction of 1-benzylpiperidine with a suitable acylating agent to introduce the acetamide group. The reaction conditions often involve the use of organic solvents such as ethanol or THF and may require catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[(1-benzylpiperidin-4-yl)methyl]-2-hydroxy-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or pyridine rings are replaced with other substituents. Common reagents for these reactions include halogenating agents and nucleophiles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific molecular targets in the brain.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-hydroxy-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

N-[(1-benzylpiperidin-4-yl)methyl]-2-hydroxy-2-pyridin-3-ylacetamide can be compared with other similar compounds, such as:

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. While both compounds share a similar mechanism of action, this compound may offer different pharmacokinetic properties.

    Rivastigmine: Another acetylcholinesterase inhibitor with a different chemical structure. The comparison highlights the unique structural features of this compound and its potential advantages in terms of selectivity and efficacy.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-hydroxy-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(18-7-4-10-21-14-18)20(25)22-13-16-8-11-23(12-9-16)15-17-5-2-1-3-6-17/h1-7,10,14,16,19,24H,8-9,11-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKNDQPMSZCHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(C2=CN=CC=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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